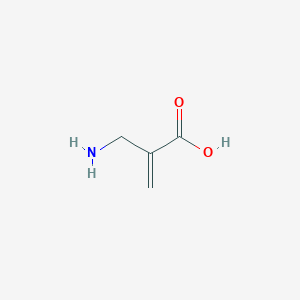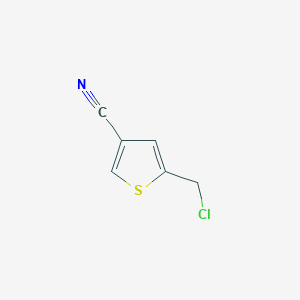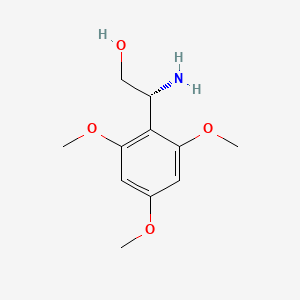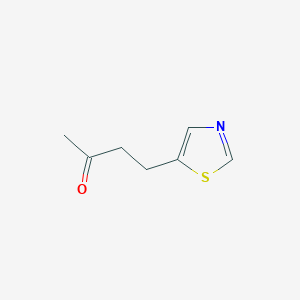![molecular formula C7H12N2O B13559021 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide is a compound belonging to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere to replace benzene rings or other planar structures, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane.
Functionalization: Introduction of the amino and carboxamide groups is carried out through nucleophilic substitution reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide is not fully understood. its unique structure allows it to interact with various molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can enhance binding affinity and selectivity for specific targets, potentially leading to improved therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N,N-dimethylbicyclo[1.1.1]pentane-1-carboxamide
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide is unique due to its specific functional groups, which impart distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C7H12N2O/c1-9-5(10)6-2-7(8,3-6)4-6/h2-4,8H2,1H3,(H,9,10) |
InChI Key |
UAHUTTCQFZIGCX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C12CC(C1)(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol](/img/structure/B13558945.png)




![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)

![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)




